molecular formula C17H14BrNO3 B307897 (3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307897
M. Wt: 360.2 g/mol
InChI Key: QSRXALDTFFQNQH-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a bromine atom, a dimethoxybenzylidene group, and an indolone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for bromination and methoxylation, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific indolone core structure combined with the bromine and dimethoxybenzylidene groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(2,5-dimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H14BrNO3/c1-21-12-4-6-16(22-2)10(7-12)8-14-13-9-11(18)3-5-15(13)19-17(14)20/h3-9H,1-2H3,(H,19,20)/b14-8-

InChI Key

QSRXALDTFFQNQH-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O

SMILES

COC1=CC(=C(C=C1)OC)C=C2C3=C(C=CC(=C3)Br)NC2=O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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